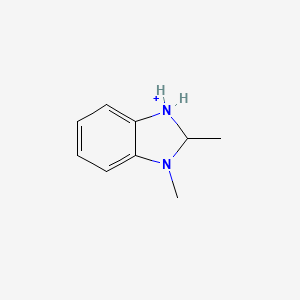![molecular formula C17H18O2 B12532115 3'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12532115.png)
3'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-(tert-Butyl)-[1,1’-biphenyl]-2-carboxylic acid is an organic compound featuring a biphenyl core with a tert-butyl group at the 3’ position and a carboxylic acid group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-(tert-Butyl)-[1,1’-biphenyl]-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl and tert-butyl bromide.
Formation of tert-Butyl Biphenyl: Biphenyl undergoes a Friedel-Crafts alkylation reaction with tert-butyl bromide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form 3’-(tert-Butyl)-[1,1’-biphenyl].
Carboxylation: The tert-butyl biphenyl is then subjected to a carboxylation reaction using carbon dioxide (CO2) in the presence of a strong base like sodium hydride (NaH) to introduce the carboxylic acid group at the 2 position, yielding 3’-(tert-Butyl)-[1,1’-biphenyl]-2-carboxylic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol or tert-butyl peroxide.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to the corresponding alcohol or aldehyde.
Substitution: The biphenyl core allows for various substitution reactions, including halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe).
Major Products:
Oxidation: tert-Butyl alcohol, tert-butyl peroxide.
Reduction: 3’-(tert-Butyl)-[1,1’-biphenyl]-2-methanol, 3’-(tert-Butyl)-[1,1’-biphenyl]-2-aldehyde.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
3’-(tert-Butyl)-[1,1’-biphenyl]-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of polymers, resins, and as an additive in lubricants and coatings.
Mechanism of Action
The mechanism of action of 3’-(tert-Butyl)-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its bioactive properties.
Comparison with Similar Compounds
4,4’-Di-tert-butylbiphenyl: Similar structure but with tert-butyl groups at the 4,4’ positions.
tert-Butylbenzoic acid: Contains a single benzene ring with a tert-butyl group and a carboxylic acid group.
Biphenyl-2-carboxylic acid: Lacks the tert-butyl group, providing a simpler structure for comparison.
Properties
Molecular Formula |
C17H18O2 |
|---|---|
Molecular Weight |
254.32 g/mol |
IUPAC Name |
2-(3-tert-butylphenyl)benzoic acid |
InChI |
InChI=1S/C17H18O2/c1-17(2,3)13-8-6-7-12(11-13)14-9-4-5-10-15(14)16(18)19/h4-11H,1-3H3,(H,18,19) |
InChI Key |
XGSKYYNCDDFBIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1)C2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-thienyl)-](/img/structure/B12532032.png)

![9-[(3,5-Di-tert-butylphenyl)ethynyl]-10-iodoanthracene](/img/structure/B12532036.png)

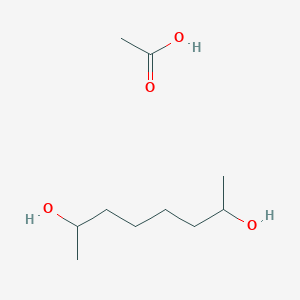
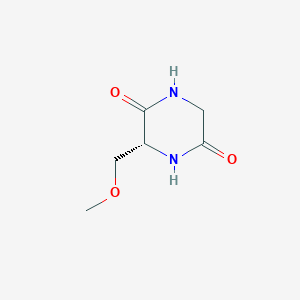
![2-(4-Fluorophenyl)-6-hydroxy-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12532064.png)
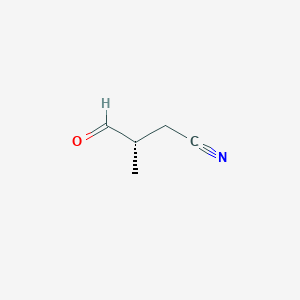
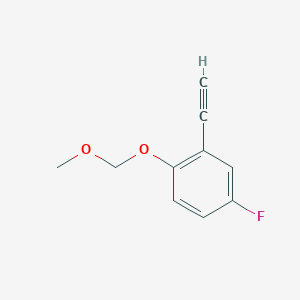
![8-fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B12532097.png)
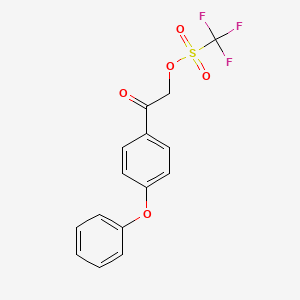
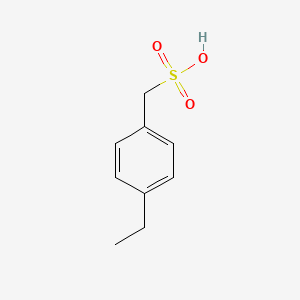
![Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}phosphane](/img/structure/B12532120.png)
